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Compound of Interest

Compound Name: Methyl 4-O-feruloylquinate

Cat. No.: B1163848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Feruloylquinic acid methyl esters are derivatives of feruloylquinic acids, a group of phenolic

compounds widely found in plants and known for their significant biological activities, including

antioxidant and anti-inflammatory properties. The methyl esterification of these compounds can

alter their physicochemical properties, such as lipophilicity, which may influence their

bioavailability and therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy is

an indispensable analytical technique for the unambiguous structural elucidation and purity

assessment of these compounds. This document provides a detailed protocol for the

preparation and NMR analysis of feruloylquinic acid methyl esters, aimed at ensuring high-

quality, reproducible data for research and development.

Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra. The following

protocol outlines the recommended steps for preparing feruloylquinic acid methyl ester

samples.

Materials:
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Feruloylquinic acid methyl ester sample (2-5 mg for ¹H NMR; 15-20 mg for ¹³C NMR)

High-quality 5 mm NMR tubes

Deuterated NMR solvent (e.g., Methanol-d₄ (CD₃OD), DMSO-d₆, Chloroform-d (CDCl₃))

Internal standard (e.g., Tetramethylsilane (TMS) for organic solvents)

Glass vials

Pasteur pipettes

Procedure:

Weighing the Sample: Accurately weigh the required amount of the feruloylquinic acid methyl

ester into a clean, dry glass vial. For routine ¹H NMR, 2-5 mg is sufficient. For ¹³C NMR and

2D NMR experiments, a more concentrated sample of 15-20 mg is recommended to reduce

acquisition time.[1]

Solvent Selection: Choose an appropriate deuterated solvent in which the compound is fully

soluble. Methanol-d₄ is a common choice for polar phenolic compounds.[2][3] Deuterated

solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a

lock signal for the spectrometer.[4]

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial

containing the sample.[1][4] If TMS is used as an internal standard, it is often pre-mixed with

the solvent by the manufacturer. If not, a very small drop can be added to the solvent before

adding it to the sample.

Mixing: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A clear,

particulate-free solution is necessary. If solids remain, the sample can be filtered through a

small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution from the vial into

the NMR tube. The final sample depth should be approximately 4-5 cm.[1]

Labeling: Clearly label the NMR tube with the sample identification, solvent, and date.[1]
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Sample Preparation Workflow

1. Weigh Sample
(2-20 mg)

2. Dissolve in Deuterated Solvent
(0.6-0.7 mL CD₃OD, DMSO-d₆, etc.)

3. Vortex/Mix until Homogeneous

4. Transfer to NMR Tube

Ready for NMR Analysis

Click to download full resolution via product page

Figure 1: General workflow for NMR sample preparation.

NMR Data Acquisition
The following experiments are recommended for the complete structural characterization of

feruloylquinic acid methyl esters. Experiments should be performed on a spectrometer with a

proton frequency of 400 MHz or higher for optimal resolution.

¹H NMR (Proton NMR):

Purpose: To determine the number and type of protons in the molecule, their chemical

environment, and their coupling relationships.
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Typical Parameters:

Number of scans: 16-64

Relaxation delay (d1): 1-5 seconds

Spectral width: ~16 ppm

¹³C NMR (Carbon-13 NMR):

Purpose: To determine the number and type of carbon atoms in the molecule.

Typical Parameters:

Proton decoupled

Number of scans: 1024 or more (due to low natural abundance of ¹³C)

Relaxation delay (d1): 2 seconds

2D COSY (Correlation Spectroscopy):

Purpose: To identify protons that are spin-spin coupled (typically protons on adjacent

carbons). This helps in tracing out the spin systems within the quinic acid and feruloyl

moieties.

Key Information: Cross-peaks indicate coupled protons.

2D HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify which protons are directly attached to which carbon atoms.

Key Information: Cross-peaks correlate a proton with its directly bonded carbon.

2D HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range couplings between protons and carbons (typically over 2-3

bonds). This is the key experiment to determine the esterification position of the feruloyl

group on the quinic acid ring.
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Key Information: Cross-peaks show correlations between protons and carbons separated

by multiple bonds. For example, a correlation between H-3 of the quinic acid and the

carbonyl carbon of the feruloyl group would confirm a 3-O-feruloyl ester.

Data Presentation: Expected Chemical Shifts
The precise chemical shifts will depend on the solvent used and the specific isomer (3-O, 4-O,

or 5-O feruloylquinic acid methyl ester). The following table provides expected ¹H and ¹³C NMR

chemical shift ranges based on published data for related compounds. The methyl ester group

introduces a characteristic proton singlet around δ 3.7 ppm and a carbon signal around δ 52

ppm.
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Moiety Position
Expected ¹H

Chemical Shift (ppm)

Expected ¹³C

Chemical Shift (ppm)

Feruloyl H-2' ~7.1-7.3 (d) ~111.0

H-5' ~6.8-6.9 (d) ~116.0

H-6' ~7.0-7.1 (dd) ~123.5

H-7' (α-CH) ~6.3-6.5 (d, J≈16 Hz) ~115.0

H-8' (β-CH) ~7.6-7.7 (d, J≈16 Hz) ~146.0

C-1' - ~127.0

C-3' - ~148.5

C-4' - ~150.0

C-9' (C=O) - ~167.0

-OCH₃ ~3.9 (s) ~56.0

Quinic Acid H-2ax, H-2eq ~2.0-2.3 (m) ~37.0

H-3 ~3.8-5.4 (m) ~70.0-73.0

H-4 ~3.8-5.4 (m) ~70.0-73.0

H-5 ~3.8-5.4 (m) ~70.0-73.0

H-6ax, H-6eq ~2.0-2.3 (m) ~35.0

C-1 - ~75.0

C-7 (COOH) - ~176.0

Methyl Ester -COOCH₃ ~3.7 (s) ~52.5

Note: The chemical shifts of H-3, H-4, and H-5 on the quinic acid ring are highly dependent on

the position of the bulky feruloyl group. The proton at the esterified position will typically shift

downfield significantly (to ~5.0-5.4 ppm).

Visualization of Structure Elucidation Logic
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The definitive identification of the feruloyl group's position relies on key correlations observed in

the HMBC spectrum. The diagram below illustrates the critical 3-bond correlations (³JCH)

between the quinic acid protons and the feruloyl carbonyl carbon (C-9') that differentiate the

isomers.

Key HMBC Correlations for Isomer Identification

Quinic Acid Ring H-3 H-4 H-5

C-9' (C=O)

Feruloyl Moiety

  Confirms
  3-O-feruloyl isomer

  Confirms
  4-O-feruloyl isomer

  Confirms
  5-O-feruloyl isomer

Click to download full resolution via product page

Figure 2: Diagnostic HMBC correlations for identifying the esterification site.

Data Processing and Interpretation
Processing: The acquired Free Induction Decay (FID) signals are processed using

appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation,

phase correction, baseline correction, and referencing the spectra to the internal standard

(TMS at 0 ppm).

Interpretation:

¹H Spectrum: Integrate the signals to determine the relative number of protons. Analyze

the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to

understand proton connectivity. The large J value (~16 Hz) for the olefinic protons (H-7'

and H-8') confirms the trans configuration of the double bond in the feruloyl moiety.

¹³C Spectrum: Identify the number of unique carbons. Use the expected chemical shift

ranges to assign carbons to the aromatic, olefinic, aliphatic, and carbonyl regions.
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COSY Spectrum: Trace the proton-proton coupling networks within the quinic acid ring and

the feruloyl side chain.

HSQC Spectrum: Assign protons to their directly attached carbons, confirming the

assignments made from 1D spectra.

HMBC Spectrum: This is the most crucial experiment for final structure confirmation. Look

for the key correlation between a downfield-shifted proton on the quinic acid ring (H-3, H-

4, or H-5) and the ester carbonyl carbon (C-9') of the feruloyl group, as illustrated in Figure

2. Additionally, look for correlations from the methyl ester protons (~3.7 ppm) to the quinic

acid carbonyl carbon (C-7, ~176 ppm) to confirm the methyl ester position.

By systematically applying this comprehensive NMR protocol, researchers can confidently

determine the precise structure of feruloylquinic acid methyl ester isomers, ensuring data

integrity for applications in drug development, natural product chemistry, and metabolomics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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